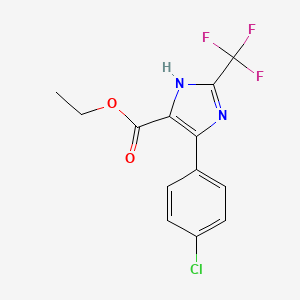
ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate
説明
Ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate, also known as CTI, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of imidazole derivatives and has shown promising results in various studies related to biological and chemical applications.
科学的研究の応用
Chemical and Thermal Process Precursors
One notable area of research that relates indirectly to the compound's broader family involves the study of chlorophenols (CPs) as precursors in chemical and thermal processes, such as Municipal Solid Waste Incineration (MSWI). CPs, including those with chlorophenyl groups, are significant due to their role in the formation of dioxins during combustion processes. This research, while not directly on ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate, highlights the environmental implications and the chemical behavior of related chlorophenyl compounds in industrial and waste management contexts (Peng et al., 2016).
Antitumor Activity of Imidazole Derivatives
Research into imidazole derivatives, including those similar to this compound, reveals their potential antitumor activities. This includes studies on various imidazole derivatives as candidates for new antitumor drugs. These findings are crucial for understanding the therapeutic potential of imidazole compounds in oncology, suggesting that this compound could be explored for similar biomedical applications (Iradyan et al., 2009).
Antioxidant Evaluation
The study of isoxazolone derivatives, related to the broader chemistry of heterocyclic compounds, highlights significant biological and medicinal properties. This research outlines the synthesis and antioxidant evaluation of various derivatives, indicating the potential of such structures in developing new antioxidants. Although not directly related to this compound, these findings suggest that exploring the antioxidant capabilities of related imidazole derivatives could be fruitful (Laroum et al., 2019).
Synthesis and Transformation of Phosphorylated Derivatives
The synthesis and transformation of phosphorylated derivatives of 1,3-azoles, including imidazoles, shed light on the chemical and biological properties of these compounds. This research provides valuable insights into the synthesis methods and potential applications of 4-phosphorylated imidazole derivatives in various fields, including pharmaceuticals. This area of study could offer a framework for investigating the chemical properties and applications of this compound and similar compounds (Abdurakhmanova et al., 2018).
特性
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-2-21-11(20)10-9(7-3-5-8(14)6-4-7)18-12(19-10)13(15,16)17/h3-6H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIRTYLITVYVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)C(F)(F)F)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




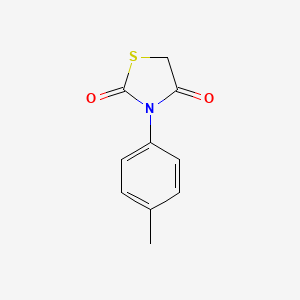

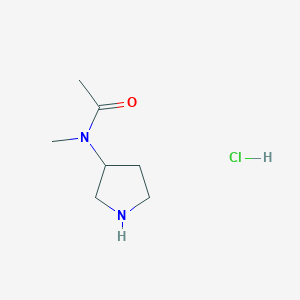
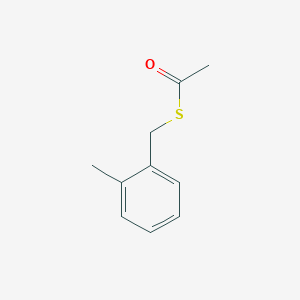

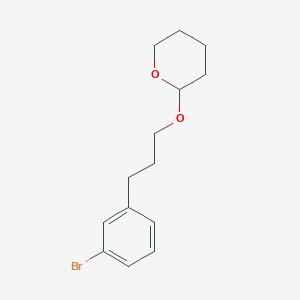
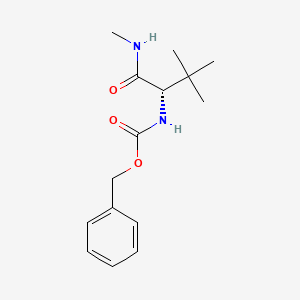

![Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate](/img/structure/B3107854.png)
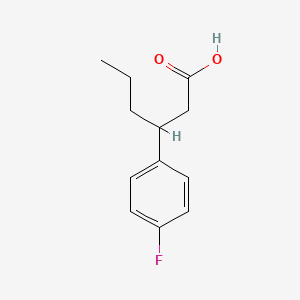
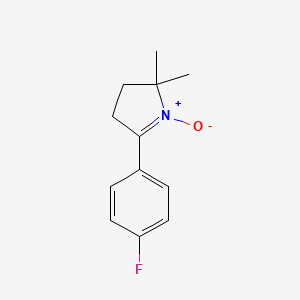

![Naphtho[2,3-b]benzofuran-2-ylboronic acid](/img/structure/B3107884.png)